3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione
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Overview
Description
3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and an amine under controlled conditions.
Introduction of the pyrrole ring: This step involves the cyclization of a suitable precursor in the presence of a catalyst.
Formation of the azetidinone ring: This can be synthesized by reacting a β-lactam precursor with appropriate reagents.
Formation of the oxazolidine ring: This involves the cyclization of an amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxidized derivatives of the pyrrole and thiazole rings.
Reduction products: Reduced forms of the carbonyl groups.
Substitution products: Substituted derivatives at the heterocyclic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme inhibitors: It can act as an inhibitor for certain enzymes due to its ability to interact with active sites.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione: This compound shares structural similarities with other heterocyclic compounds such as indoles, imidazoles, and pyrazoles.
Uniqueness
Functional Group Diversity: The presence of multiple heterocyclic rings and functional groups within a single molecule makes it unique compared to simpler heterocyclic compounds.
Reactivity: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-9-12(24-14(16-9)17-4-2-3-5-17)13(21)18-6-10(7-18)19-11(20)8-23-15(19)22/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIOPAKSOQODMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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